Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Description
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 4-amino-1-butyl-5-oxo-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-3-5-6-13-7-8(9(12)10(13)14)11(15)16-4-2/h3-7,12H2,1-2H3 |
InChI Key |
GUQHNUGBZICDQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(=C(C1=O)N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Oxidation Reactions
The keto group at position 5 and the amino group at position 4 are primary oxidation sites.
| Reagent | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| KMnO₄ | Acidic, 60°C, 4 hr | Carboxylic acid derivative at C5 | 72% | Selective oxidation of keto to carboxyl |
| Ozone (O₃) | -20°C, CH₂Cl₂, 1 hr | Cleavage of pyrrole ring to form diacids | 58% | Requires cryogenic conditions |
| H₂O₂/Fe²⁺ | RT, aqueous ethanol | Hydroxylation at C4 | 65% | Fenton-like radical mechanism |
Reduction Reactions
The keto group is reducible, while the ester moiety remains intact under mild conditions.
| Reagent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| NaBH₄ | Ethanol, RT, 2 hr | Secondary alcohol at C5 | 88% | Steric hindrance limits over-reduction |
| LiAlH₄ | Dry THF, 0°C, 30 min | Complete reduction to diol | 42% | Requires strict anhydrous conditions |
| H₂/Pd-C | 50 psi, MeOH, 6 hr | Saturation of pyrrole ring | 35% | Partial ring opening observed |
Substitution Reactions
The amino group at position 4 participates in nucleophilic substitutions, while the ester group undergoes transesterification.
| Reagent | Conditions | Product | Yield | Mechanism |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 12 hr | N-acetylated derivative | 91% | Nucleophilic acyl substitution |
| MeOH/H₂SO₄ | Reflux, 8 hr | Methyl ester via transesterification | 78% | Acid-catalyzed ester interchange |
| Benzyl bromide | K₂CO₃, DMF, 80°C, 6 hr | N-benzylated product | 67% | SN2 alkylation |
Cyclization and Condensation
The compound acts as a precursor in heterocyclic synthesis.
Mechanistic Insights
Key pathways include:
-
Hantzsch-Type Cyclization : InCl₃ catalyzes β-enamino ester formation, followed by α-haloester coupling and cyclization (Scheme 4 in ).
-
Paal-Knorr Alternative : Disfavored due to steric hindrance between phenyl and carbonyl groups in intermediate dicarbonyl species .
-
Regioselectivity : Secondary orbital interactions (SOI) favor endo transition states in dispiro product formation .
Stability and Reactivity Trends
-
pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the ester group.
-
Thermal Stability : Decomposes above 200°C, forming CO₂ and butylamine byproducts.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions by stabilizing ionic intermediates .
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Preferred Reactions |
|---|---|---|
| Amino (C4) | 1 | Acylation, alkylation, Schiff base formation |
| Keto (C5) | 2 | Reduction, oxidation, nucleophilic addition |
| Ester (C3) | 3 | Transesterification, hydrolysis |
Scientific Research Applications
Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1 summarizes key structural differences between the target compound and analogous pyrrolones:
Key Observations :
- Amino vs.
- Alkyl Chain Effects : The 1-butyl group offers steric bulk and lipophilicity, contrasting with smaller substituents (e.g., methyl or benzyl), which could influence pharmacokinetic properties .
Key Findings :
- The target compound’s synthesis using Fe₃O₄@nano-cellulose–OPO₃H achieves high yields (up to 95%) with simplified catalyst recovery, outperforming traditional methods requiring chromatography .
- β-Cyclodextrin-based synthesis, while eco-friendly, yields slightly lower outputs (70–80%) due to steric hindrance from bulky substituents .
Crystallographic and Spectroscopic Data
- Crystal Packing : The target compound’s butyl chain may induce distinct packing modes compared to aromatic analogs. For example, coumarin-substituted pyrrolones exhibit π-stacking interactions absent in alkyl-substituted derivatives .
- Hydrogen Bonding: Amino and ester groups facilitate intermolecular H-bonds, as observed in SHELX-refined structures (e.g., compound 6 in ) .
Biological Activity
Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 54718-04-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antiviral, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyrrole ring structure, which is known for its diverse biological activities. The presence of the amino and carboxylate functional groups enhances its reactivity and interaction with biological targets.
Chemical Formula : C₁₃H₁₈N₂O₃
Molecular Weight : 254.29 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. Research indicates that compounds containing the pyrrole moiety exhibit significant activity against various bacterial strains.
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Compound A | 3.12 | Escherichia coli |
| Compound B | 12.5 | Pseudomonas aeruginosa |
In a comparative study, ethyl 4-amino derivatives demonstrated an MIC value comparable to standard antibiotics such as ciprofloxacin, indicating their potential as effective antibacterial agents .
Antiviral Activity
The antiviral properties of this compound have also been explored. Studies suggest that pyrrole derivatives can inhibit viral replication through various mechanisms.
Case Study: Antiviral Efficacy
In a study evaluating the antiviral activity against the herpes simplex virus (HSV), compounds similar to this compound exhibited promising results:
- Anti-HSV Activity : The compound demonstrated a significant reduction in viral titer in infected Vero cells, suggesting a potential mechanism of action through inhibition of viral entry or replication .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrrole derivatives have been documented in various research articles. Ethyl 4-amino-1-butyl-5-oxo derivatives are believed to exert their effects through modulation of inflammatory pathways.
Studies indicate that these compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in cellular models .
Q & A
Basic: What are the common synthetic strategies for Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, and how do reaction conditions influence product yield and purity?
Methodological Answer:
The compound is typically synthesized via multi-component reactions (MCRs) involving amines, aldehydes, and acetylenedicarboxylates. Key strategies include:
- Three-component, one-pot reactions using aniline derivatives, diethyl acetylenedicarboxylate (DEAD), and aldehydes. For example, β-cyclodextrin in water-ethanol at room temperature achieves yields of 75-92% .
- Bioorganocatalysts like malic acid in ethanol at 50°C, yielding 84-96% with reduced reaction times (2-4 hours) .
- Solvent effects : Polar protic solvents (ethanol/water) enhance hydrogen bonding and stabilize intermediates, improving regioselectivity .
- Catalyst selection : Acidic catalysts (e.g., malic acid) protonate carbonyl groups to activate nucleophilic attack, while supramolecular catalysts (β-cyclodextrin) stabilize transition states via host-guest interactions .
Basic: How is X-ray crystallography employed to confirm the molecular structure of this compound, and what software tools are essential for data refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation:
- Data collection : Crystals are mounted on diffractometers (e.g., Agilent Xcalibur) using Mo/Kα radiation (λ = 0.71073 Å). Data reduction is performed with CrysAlisPro .
- Structure solution : Direct methods in SHELXS/SHELXD resolve phase problems, while SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- Validation : PLATON checks for missed symmetry, and Mercury visualizes intermolecular interactions (e.g., C=O···H–N dimers) .
- DFT cross-validation : B3LYP/6-31++G(d,p) calculations compare experimental bond lengths/angles with theoretical models to resolve ambiguities .
Advanced: What methodological considerations are critical when optimizing solvent and catalyst systems for the multi-component synthesis of this pyrrolidinone derivative?
Methodological Answer:
Optimization requires balancing reaction kinetics and thermodynamics:
- Solvent polarity : Ethanol-water mixtures (3:1 v/v) enhance solubility of DEAD and aldehydes while stabilizing zwitterionic intermediates via H-bonding .
- Catalyst loading : Sub-stoichiometric β-cyclodextrin (10 mol%) minimizes steric hindrance while maintaining catalytic activity .
- Temperature control : Reactions at 50°C accelerate imine formation but may promote side reactions (e.g., ester hydrolysis). Lower temperatures (RT) favor selectivity in β-cyclodextrin-mediated syntheses .
- Workup : Precipitation in ice-water avoids column chromatography, preserving labile functional groups (e.g., NH2) .
Advanced: How can discrepancies between experimental NMR data and DFT-calculated chemical shifts be resolved in the structural elucidation of this compound?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility:
- Solvent correction : Include implicit solvent models (e.g., IEF-PCM for ethanol) in DFT calculations to match experimental <sup>1</sup>H/<sup>13</sup>C NMR shifts .
- Conformational averaging : Use Boltzmann weighting of multiple low-energy conformers (e.g., syn/anti C=O orientations) to account for dynamic effects in solution .
- Scalar coupling constants : Compare experimental <sup>3</sup>JHH values with DFT-predicted dihedral angles to validate rotamer populations .
- Hybrid functionals : B3LYP-D3 with dispersion corrections improves agreement for non-covalent interactions (e.g., π-stacking) .
Advanced: What intermolecular interactions govern the crystal packing of this compound, and how do they compare with structurally analogous pyrrolidinones?
Methodological Answer:
Crystal packing is dominated by synthon-driven dimerization :
- N–H···O=C dimers : The NH group of the pyrrolidinone ring forms a classic R2<sup>2</sup>(8) motif with a neighboring carbonyl, observed in 85% of analogous structures .
- C–H···π interactions : The butyl chain engages in weak H-bonds with aromatic substituents, contributing to layered packing .
- Comparative analysis : Unlike 4-hydroxy analogs, the 4-amino derivative lacks O–H···O dimers, reducing overall lattice energy and increasing solubility .
- Graph-set analysis : Use Mercury to classify hydrogen-bonding patterns (e.g., D1<sup>1</sup> for chains vs. R2<sup>2</sup> for dimers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
